molecular formula C20H16N4O6S B12802241 3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid CAS No. 93892-24-1

3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid

Cat. No.: B12802241
CAS No.: 93892-24-1
M. Wt: 440.4 g/mol
InChI Key: MZTTYRHRQVDPIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid is a complex organic compound known for its vibrant color properties. It is a member of the azo compound family, characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is often used in dye and pigment industries due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid typically involves a multi-step process:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as salicylic acid, under alkaline conditions to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo groups can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.

Major Products

    Oxidation: Products vary based on the oxidizing agent but can include quinones and other oxidized aromatic compounds.

    Reduction: Amines are the primary products of reduction reactions.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid has diverse applications in scientific research:

    Chemistry: Used as a dye and pigment in various chemical processes.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of colored materials and textiles.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological staining, the compound binds to specific cellular components, highlighting them under a microscope.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Sulphophenyl)azo)phenyl)azo)salicylic acid
  • 3-Methyl-4-((4-sulphophenyl)azo)phenyl)azo)benzoic acid

Uniqueness

3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, such as its specific color and stability.

Properties

CAS No.

93892-24-1

Molecular Formula

C20H16N4O6S

Molecular Weight

440.4 g/mol

IUPAC Name

2-hydroxy-3-methyl-5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C20H16N4O6S/c1-12-10-16(11-18(19(12)25)20(26)27)24-23-14-4-2-13(3-5-14)21-22-15-6-8-17(9-7-15)31(28,29)30/h2-11,25H,1H3,(H,26,27)(H,28,29,30)

InChI Key

MZTTYRHRQVDPIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)O)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.